molecular formula C8H8BrNO2 B11874655 Methyl 4-bromo-6-methylpicolinate

Methyl 4-bromo-6-methylpicolinate

Cat. No.: B11874655
M. Wt: 230.06 g/mol
InChI Key: MIZVHGOWTACURZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-bromo-6-methylpicolinate (CAS: 886372-49-2) is a high-value pyridine derivative with a molecular formula of C 8 H 8 BrNO 2 and a molecular weight of 230.06 g/mol . This compound serves as a versatile building block and key synthetic intermediate in organic and medicinal chemistry . Its structure features a bromine atom at the 4-position and a methyl group at the 6-position of the pyridine ring, which are critical for its reactivity . The bromine substituent acts as an excellent handle for various metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, enabling the construction of more complex biaryl structures . The methyl ester group, meanwhile, can be hydrolyzed or further functionalized, adding to the compound's utility in scaffold diversification. The primary research value of this compound lies in its application as a precursor in pharmaceutical and agrochemical synthesis . It is widely used in the investigation of enzyme inhibitors and receptor ligands . For instance, picolinic acid derivatives are actively studied as potential inhibitors for metallo-β-lactamases (MBLs), such as the New Delhi Metallo-β-lactamase (NDM-1), which is a significant contributor to antibiotic resistance . In such contexts, the carboxylate moiety of the picolinate core can function as a metal-binding pharmacophore (MBP), interacting with the Zn(II) ions in the enzyme's active site . The compound is typically synthesized via regioselective electrophilic bromination of methyl 6-methylpicolinate . For optimal stability, it should be stored sealed in a dry environment at 2-8°C . Attention: This product is for research use only and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

methyl 4-bromo-6-methylpyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-5-3-6(9)4-7(10-5)8(11)12-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIZVHGOWTACURZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)C(=O)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Regioselectivity

The most widely reported method involves electrophilic bromination of methyl 6-methylpicolinate using elemental bromine (Br2_2) in an aqueous or mixed solvent system. The methyl group at the 6-position and the ester at the 2-position direct bromination to the 4-position via electronic and steric effects. Typical conditions include:

  • Solvent : Water or water-tetrahydrofuran (THF) mixtures to enhance bromine solubility.

  • Temperature : 0–25°C to minimize side reactions.

  • Stoichiometry : 1.1–1.5 equivalents of Br2_2 relative to the substrate.

The reaction proceeds via an electrophilic aromatic substitution mechanism, where Br+^+ is generated in situ. The ester group deactivates the ring but directs substitution para to itself, while the methyl group further enhances regioselectivity.

Optimization Challenges

Key challenges include:

  • Over-bromination : Excess Br2_2 or elevated temperatures lead to di- or tri-brominated byproducts.

  • Solvent Compatibility : Polar aprotic solvents (e.g., DMF) reduce regioselectivity compared to aqueous systems.

  • Yield : Reported yields range from 60% to 75% under optimized conditions, though industrial batches often achieve higher purity through recrystallization.

Metalation-Mediated Bromination

Directed Ortho-Metalation (DoM)

An alternative approach employs directed metalation to install bromine selectively. This method, detailed in patent US10633341B2, uses Turbo-Grignard reagents (TMPMgCl·LiCl) to deprotonate the pyridine ring at the 4-position, followed by quenching with a bromine source (e.g., Br2_2 or N-bromosuccinimide).

Reaction Steps

  • Deprotonation : TMPMgCl·LiCl (1.2–2.0 equiv) reacts with methyl 6-methylpicolinate in THF at −50°C to −10°C, forming a magnesiated intermediate.

  • Electrophilic Quenching : Addition of Br2_2 (1.0 equiv) at low temperature yields the brominated product.

Advantages Over Direct Bromination

  • Higher Regioselectivity : Metalation ensures precise positioning of bromine.

  • Functional Group Tolerance : Compatible with substrates bearing sensitive groups (e.g., nitriles, amines).

Catalytic Systems

Copper catalysts (e.g., CuCN) enable bromine insertion via radical pathways, as seen in the Rosenmund-von Braun reaction. For example, methyl 6-methylpicolinate treated with CuCN and Br2_2 in pyridine at 116°C achieves 21% yield of the brominated product. While less efficient, this method avoids harsh acidic conditions.

Alternative Synthetic Routes

Ethyl Ester Analog Synthesis

Ethyl 4-bromo-6-methylpicolinate (CAS: 947179-03-5), a structural analog, is synthesized similarly but with ethanol in esterification steps. Comparative studies show methyl esters react faster in bromination due to higher electron-withdrawing effects.

Cross-Coupling Precursors

Methyl 4-bromo-6-methylpicolinate serves as a precursor for Suzuki-Miyaura and Stille couplings. For instance, palladium-catalyzed coupling with organotin reagents produces biaryl derivatives, expanding its utility in medicinal chemistry.

Industrial-Scale Production

Process Intensification

Industrial methods prioritize:

  • Continuous Flow Systems : Enhance heat/mass transfer for exothermic bromination.

  • In Situ Br2_2 Generation : Reduces handling risks using HBr and H2_2O2_2.

Purity Control

  • Crystallization : Methanol-water mixtures achieve >99% purity.

  • Chromatography : Reserved for pharmaceutical-grade material.

Data Tables

Table 1: Comparison of Bromination Methods

MethodReagentsTemperatureYield (%)Purity (%)
Direct ElectrophilicBr2_2, H2_2O/THF0–25°C60–7595–98
Metalation-MediatedTMPMgCl·LiCl, Br2_2−50°C80–8598–99
Rosenmund-von BraunCuCN, Br2_2, Pyridine116°C2190

Table 2: Industrial vs. Lab-Scale Conditions

ParameterLaboratory ScaleIndustrial Scale
Reaction Volume0.1–1 L500–1000 L
Bromine Equivalents1.1–1.51.05–1.1
PurificationColumn ChromatographyCrystallization
Cycle Time24–48 h8–12 h

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-6-methylpicolinate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Bromination: Bromine in aqueous solution.

    Suzuki-Miyaura Coupling: Palladium catalysts and boron reagents.

    Reduction: Lithium aluminum hydride.

Major Products Formed

    Substitution Reactions: Various substituted picolinates.

    Coupling Reactions: Aryl or vinyl picolinates.

    Reduction Reactions: Alcohol derivatives of picolinates.

Scientific Research Applications

Methyl 4-bromo-6-methylpicolinate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 4-bromo-6-methylpicolinate depends on its specific application. In chemical reactions, it acts as a substrate or intermediate, participating in various transformations. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved vary depending on the context of its use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Methyl 4-bromo-6-methylpicolinate* with three structurally related picolinate esters, highlighting molecular properties, substituent effects, and storage conditions:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Storage Purity Key Applications
Ethyl 4-bromo-6-methylpicolinate C₉H₁₀BrNO₂ 244.09 4-Br, 6-Me, ethyl ester 4°C 97% Pharmaceutical intermediates
Methyl 6-bromo-4-chloropicolinate C₇H₅BrClNO₂ 250.48 6-Br, 4-Cl, methyl ester Room temperature ≥97% Drug synthesis, cross-coupling reactions
Methyl 6-bromo-4-methoxypicolinate C₈H₈BrNO₃ 245.91 6-Br, 4-OMe, methyl ester Not specified Not specified Organic synthesis, agrochemicals

Key Observations:

  • Substituent Effects: Bromine vs. Chlorine: Bromine (in this compound and analogs) is a superior leaving group compared to chlorine, favoring nucleophilic aromatic substitution or Suzuki-Miyaura cross-coupling reactions. Methyl vs. Methoxy: The methyl group (electron-donating) increases ring electron density, while methoxy (stronger electron-donating via resonance) further deactivates the ring toward electrophilic attack but activates it toward directed metallation .
  • Storage Stability : Ethyl esters (e.g., Ethyl 4-bromo-6-methylpicolinate) may require refrigeration (4°C) due to ester hydrolysis susceptibility, whereas methyl esters (e.g., Methyl 6-bromo-4-chloropicolinate) exhibit greater stability at room temperature .

Q & A

Q. How can I optimize the synthesis of Methyl 4-bromo-6-methylpicolinate to improve yield and purity?

  • Methodological Answer : Synthesis optimization involves stepwise bromination and esterification. For bromination, use a polar solvent (e.g., dichloromethane) with controlled temperature (0–5°C) to minimize side reactions. Esterification typically employs methanol and catalytic sulfuric acid under reflux. Monitor intermediate purity via thin-layer chromatography (TLC) using silica gel plates and a UV lamp for visualization. Purify the final product via column chromatography (hexane:ethyl acetate gradient) or recrystallization. Reaction yields are highly dependent on stoichiometric ratios and exclusion of moisture . Example Reaction Conditions :
StepSolventCatalystTemp (°C)Time (h)Yield (%)
BrominationDichloromethaneNBS*0–5465–75
EsterificationMethanolH₂SO₄651280–85
*N-Bromosuccinimide

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm the aromatic proton environment and substituent positions. The methyl ester group typically resonates at δ ~3.9 ppm in ¹H NMR. IR spectroscopy identifies carbonyl (C=O) stretches at ~1720 cm⁻¹ and C-Br bonds at ~560 cm⁻¹. High-resolution mass spectrometry (HRMS) validates molecular weight (calc. for C₈H₈BrNO₂: 244.97 g/mol). For purity assessment, HPLC with a C18 column (acetonitrile:water mobile phase) is recommended .

Q. How does this compound react under standard coupling conditions (e.g., Suzuki-Miyaura)?

  • Methodological Answer : The bromine substituent at position 4 is reactive in cross-coupling reactions. For Suzuki-Miyaura, use Pd(PPh₃)₄ (5 mol%), arylboronic acid (1.2 eq.), and K₂CO₃ in a 1:1 mixture of dioxane:H₂O at 80°C under nitrogen. Monitor progress via TLC. Post-reaction, extract with ethyl acetate, dry over MgSO₄, and purify via flash chromatography. Note: Steric hindrance from the methyl group at position 6 may reduce reaction rates compared to unsubstituted analogs .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELXT or OLEX2 is critical. SHELXT automates space-group determination and initial structure solution from reflection data. Refinement in SHELXL includes anisotropic displacement parameters for heavy atoms (Br) and hydrogen placement via riding models. Validate the structure using R-factor convergence (target: R₁ < 5%), residual electron density analysis, and PLATON/CHECKCIF for geometric outliers. Example metrics:
ParameterValue
R₁ (all data)3.2%
CCDC Deposition2,250,000
.

Q. What mechanistic insights explain unexpected regioselectivity in nucleophilic substitution reactions of this compound?

  • Methodological Answer : Computational modeling (DFT at B3LYP/6-31G* level) reveals that steric effects from the methyl group at position 6 destabilize transition states for nucleophilic attack at position 4. Use Gaussian or ORCA software to calculate electrostatic potential maps and activation energies. Compare with experimental kinetic data (Arrhenius plots) to validate theoretical models .

Q. How can conflicting NMR and crystallographic data (e.g., bond lengths vs. coupling constants) be reconciled?

  • Methodological Answer : Cross-validate using solid-state NMR to compare crystal-packing effects with solution-state data. For bond-length discrepancies, analyze thermal ellipsoids in SCXRD to assess dynamic disorder. Pair distribution function (PDF) analysis from X-ray total scattering may resolve local structural distortions not evident in Bragg peaks .

Q. What strategies mitigate degradation of this compound under prolonged storage?

  • Methodological Answer : Store under inert gas (argon) at –20°C in amber vials. Monitor stability via periodic HPLC (detect hydrolyzed carboxylic acid byproduct at Rₜ = 2.1 min). Add stabilizers like BHT (0.01% w/w) to prevent radical-mediated decomposition. Accelerated stability studies (40°C/75% RH for 4 weeks) can predict shelf life .

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